10-Octadecanoyloxy-octadecanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

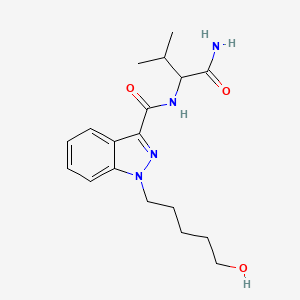

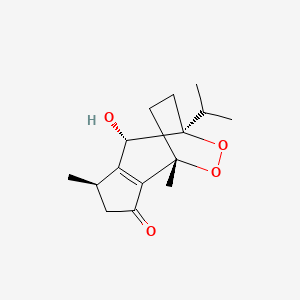

10-SAHSA is a newly identified endogenous lipid that belongs to a collection of branched fatty acid esters of hydroxy fatty acids (FAHFAs). It is a FAHFA in which stearic acid is esterified to 10-hydroxy stearic acid. Among the FAHFA family members, PAHSAs are the most abundant in the adipose tissue of glucose tolerant AG4OX mice, which overexpress the Glut4 glucose transporter specifically in adipose tissue. As other FAHFAs improve glucose tolerance, stimulate insulin secretion, and have anti-inflammatory effects, 10-SAHSA may be a bioactive lipid with roles in metabolic syndrome and inflammation.

Scientific Research Applications

Biolubricant Applications

10-Octadecanoyloxy-octadecanoic acid and its derivatives have been extensively researched for their application in biolubricants. Studies have focused on synthetic ester basestocks derived from oleic acid, including this compound, to develop environmentally acceptable and renewable biolubricants. These synthetic esters demonstrate favorable low-temperature performance and high oxidation stability, making them suitable for industrial fluid formulations in different temperature applications (Salimon, Salih, & Yousif, 2012) (Salih, Salimon, & Yousif, 2012).

Thermal Conductivity Studies

The compound has been used in studies analyzing the thermal conductivity of octadecanoic acid, particularly in the context of phase change materials (PCMs) for heat storage. Research in this area explores the size-dependent thermal conductivity of octadecanoic acid in various forms, such as bulk, nanowire, and nanochain, to improve the efficiency of OA-filled composite PCMs (Zou, Qiu, Feng, & Zhang, 2019).

Biocatalysis and Chemical Transformations

This compound has been explored in the context of biocatalytic and chemical transformations. This includes its use in the synthesis of various biodegradable derivatives from fatty acids, and the development of bio-based plasticizers for polyvinyl chloride (PVC), indicating its potential in more sustainable industrial applications (Omrani, Ahmadi, Farhadian, Kashef Shendi, Babanejad, & Nabid, 2016).

Applications in Catalysis and Surfactants

The compound is also involved in studies focusing on catalytic production and surfactant synthesis. This includes the catalytic production of 1-Octadecanol from Octadecanoic Acid, showcasing its potential in various industrial applications ranging from lubricants to perfumes (Potts, Durant, Hestekin, Beitle, & Ackerson, 2014). Additionally, it has been used in the synthesis of new bolaform surfactants derived from palm oil fatty acids, indicating its versatility in chemical synthesis (Goh, Chin, Lee, Yarmo, & Nik Yusof, 2011).

properties

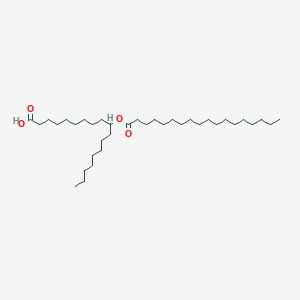

Molecular Formula |

C36H70O4 |

|---|---|

Molecular Weight |

567 |

IUPAC Name |

10-octadecanoyloxyoctadecanoic acid |

InChI |

InChI=1S/C36H70O4/c1-3-5-7-9-11-12-13-14-15-16-17-18-19-25-29-33-36(39)40-34(30-26-22-10-8-6-4-2)31-27-23-20-21-24-28-32-35(37)38/h34H,3-33H2,1-2H3,(H,37,38) |

InChI Key |

KARVIOOFYPUCOA-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCCC(=O)O |

synonyms |

10-(stearoyloxy)octadecanoic acid |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.